GPR35 Agonism and Signaling Bias Potential
Vendor annotations indicate that 3,5-dimethoxy-N-(2H-tetrazol-5-yl)benzamide acts as an agonist at the GPR35 receptor . The GPR35 agonist field is dominated by compounds such as zaprinast (EC50 ~ 1–5 µM at human GPR35 in β-arrestin assays) and pamoic acid (Ki = 12.8 nM as an antagonist; GPR35 agonist in some contexts) . No direct head-to-head quantitative comparison between this compound and zaprinast or pamoic acid was identified in the retrieved literature. However, the 3,5-dimethoxybenzamide scaffold is structurally distinct from the quinazoline-based zaprinast and the naphthoic acid-based pamoic acid, suggesting a potentially different binding mode and signaling bias profile at GPR35 .
| Evidence Dimension | GPR35 agonism potency and binding mode |
|---|---|
| Target Compound Data | Annotated as GPR35 agonist (no quantitative EC50/IC50 identified in peer-reviewed literature for this specific compound) |
| Comparator Or Baseline | Zaprinast: EC50 ~1–5 µM (β-arrestin, human GPR35); Pamoic acid: Ki = 12.8 nM (GPR35 antagonist); Tyrophostin analogs: EC50 ~2–20 µM (DMR assay) |
| Quantified Difference | Not calculable; structural class difference suggests divergent signaling bias potential |
| Conditions | No standardized assay data available for direct comparison; comparator data from published DMR, Tango β-arrestin, and ERK phosphorylation assays |
Why This Matters
For researchers investigating GPR35 as a therapeutic target in inflammatory bowel disease or nociception, this compound offers a chemotype orthogonal to existing tool compounds, potentially enabling probe-based dissection of GPR35 signaling pathways without the confounding polypharmacology of zaprinast (a PDE5 inhibitor) or the mixed agonist/antagonist behavior of pamoic acid.
- [1] Multiple tyrosine metabolites are GPR35 agonists. European PMC, 2012. Summarizes zaprinast and pamoic acid pharmacology at GPR35. View Source
- [2] Tyrphostin analogs are GPR35 agonists. Scholar-CNKI, 2018. DMR assay characterization of GPR35 agonist chemotypes. View Source
